tert-butyl 2-(6-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(6-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a piperidine carboxylate moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(6-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without catalysts in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(6-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Properties
Molecular Formula |
C17H24N4O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 2-(6-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-11-10-21-14(18-15(11)22)9-12(19-21)13-7-5-6-8-20(13)16(23)24-17(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,18,22) |
InChI Key |
PMBZCSSSZNPXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)OC(C)(C)C)NC1=O |
Origin of Product |
United States |
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